1-Cyclohexyl-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea
Description
Properties
IUPAC Name |
1-cyclohexyl-3-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c1-14-7-9-17(10-8-14)22-13-15(11-18(22)23)12-20-19(24)21-16-5-3-2-4-6-16/h7-10,15-16H,2-6,11-13H2,1H3,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXAKHJCLDIAOMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a keto acid.
Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via a Friedel-Crafts acylation reaction using p-tolyl chloride and an appropriate catalyst.
Formation of the Urea Moiety: The urea moiety is formed by reacting an isocyanate with an amine. In this case, the cyclohexylamine can be reacted with an isocyanate derivative of the pyrrolidinone intermediate to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have indicated that derivatives of urea compounds exhibit significant anticancer properties. For instance, 1-Cyclohexyl-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea has shown promising results in inhibiting the growth of cancer cells. The mechanism involves the induction of apoptosis in cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes linked to disease progression. For example, it has been shown to act as an inhibitor of certain proteases involved in cancer metastasis. This inhibition is crucial for developing drugs aimed at preventing cancer spread .
Agricultural Science Applications
Pesticide Development
The unique chemical structure of this compound makes it a candidate for developing novel pesticides. Its application has been explored in controlling pests that affect crop yield. Field studies have demonstrated its effectiveness in reducing pest populations while maintaining low toxicity to beneficial insects .
Plant Growth Regulation
Additionally, research indicates that this compound can influence plant growth and development. It has been tested as a growth regulator, promoting root development and enhancing resistance to environmental stressors in various plant species .
Material Science Applications
Polymer Synthesis
In material science, this compound has been utilized in synthesizing polymers with enhanced mechanical properties. The incorporation of this compound into polymer matrices has resulted in materials with improved strength and durability, making them suitable for industrial applications .
Nanotechnology
The compound's potential in nanotechnology is also being explored. Its ability to form stable complexes with nanoparticles can lead to advancements in drug delivery systems, where targeted delivery and controlled release are critical .
Case Studies
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-cyclohexyl-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea with structurally related urea derivatives, focusing on molecular features, synthesis pathways, and inferred properties.
Structural and Physicochemical Comparison
Notes:
- Synthesis : The target compound’s preparation likely follows urea-forming reactions similar to those described for pyrazolylureas (e.g., condensation of amines with isocyanates or azides under reflux conditions) .
Biological Activity
1-Cyclohexyl-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea, identified by its CAS number 954660-21-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 329.4 g/mol. Its structure features a cyclohexyl group and a pyrrolidine derivative, which are known to influence biological activity significantly.
| Property | Value |
|---|---|
| CAS Number | 954660-21-0 |
| Molecular Formula | C₁₉H₂₇N₃O₂ |
| Molecular Weight | 329.4 g/mol |
| Density | N/A |
| Melting Point | N/A |
| Boiling Point | N/A |
Antiviral Activity
Recent studies have indicated that heterocyclic compounds like this compound may exhibit antiviral properties. Research has shown that derivatives of pyrrolidine can inhibit the replication of various viruses, including HIV and influenza . The compound's structural similarities to known antiviral agents suggest it could serve as a lead compound for further development.
Antimicrobial Properties
In the context of antimicrobial activity, there is evidence that compounds with similar structures can act as effective inhibitors of Mycobacterium tuberculosis. The enoyl acyl carrier protein reductase (InhA) from M. tuberculosis has been identified as a target for such inhibitors . Although specific data on the compound's activity against M. tuberculosis is limited, its structural characteristics align with those of known inhibitors.
The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. For instance, the presence of the pyrrolidine moiety may facilitate binding to target proteins involved in viral replication or bacterial metabolism . Understanding these interactions is critical for elucidating the compound's full pharmacological profile.
Study 1: Antiviral Efficacy
A study investigating a series of pyrrolidine derivatives found that modifications at specific positions significantly influenced antiviral activity. Compounds similar to this compound showed varying degrees of efficacy against HIV, with some exhibiting EC50 values in the low micromolar range .
Study 2: Inhibition of Enoyl ACP Reductase
Research on pyrrolidine carboxamides revealed that certain derivatives could inhibit InhA effectively, with IC50 values demonstrating significant potency. For example, lead compounds in this class exhibited IC50 values around 10 μM, indicating potential as therapeutic agents against tuberculosis . This suggests that further exploration of 1-Cyclohexyl derivatives may yield similarly promising results.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
